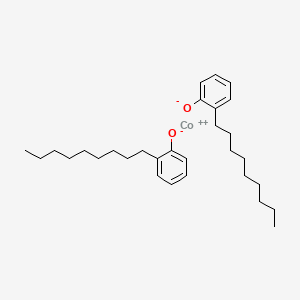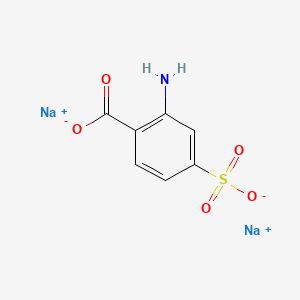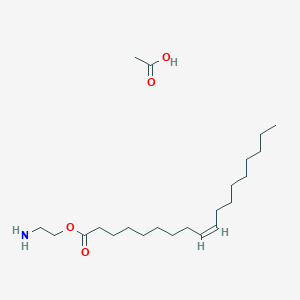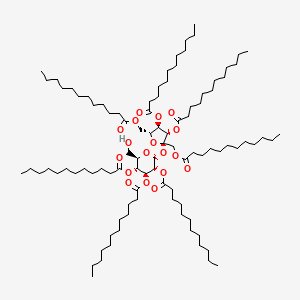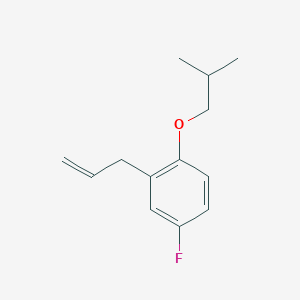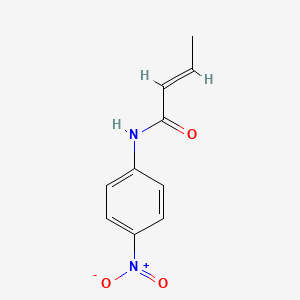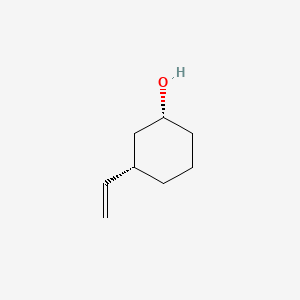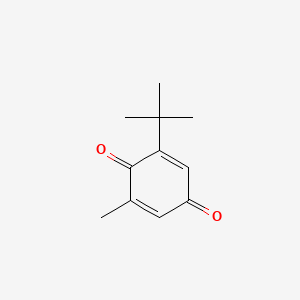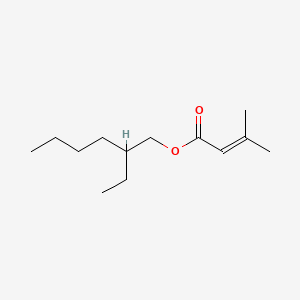
3,4,5'-Trimethyangelicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5’-Trimethyangelicin is a synthetic derivative of angelicin, a naturally occurring furocoumarin. Angelicin and its derivatives are known for their vast biological potential, including anti-inflammatory, anti-cancer, and anti-microbial properties . 3,4,5’-Trimethyangelicin has been studied for its unique chemical structure and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 3,4,5’-Trimethyangelicin typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction to form the core structure of the compound.
Methylation: Subsequent methylation reactions introduce the methyl groups at the desired positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial production methods for 3,4,5’-Trimethyangelicin are designed to be efficient and scalable, often involving optimized reaction conditions and the use of catalysts to enhance yield and reduce production costs .
Analyse Chemischer Reaktionen
3,4,5’-Trimethyangelicin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions, particularly involving halogens or other nucleophiles, can be used to introduce new functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,4,5’-Trimethyangelicin has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its effects on cellular processes and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 3,4,5’-Trimethyangelicin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with proteins and enzymes involved in inflammation and cancer progression.
By inhibiting key proteins and pathways, 3,4,5’-Trimethyangelicin exerts its therapeutic effects, reducing inflammation and inhibiting cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
3,4,5’-Trimethyangelicin is compared with other similar compounds such as:
Angelicin: The parent compound, known for its phototherapeutic properties.
Psoralen: Another furocoumarin with similar biological activities but different chemical structure.
4,6,4’-Trimethylangelicin: A derivative with enhanced anti-inflammatory properties.
The uniqueness of 3,4,5’-Trimethyangelicin lies in its specific methylation pattern, which imparts distinct biological activities and therapeutic potential .
Eigenschaften
CAS-Nummer |
15798-79-5 |
|---|---|
Molekularformel |
C14H12O3 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
3,4,8-trimethylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H12O3/c1-7-6-11-12(16-7)5-4-10-8(2)9(3)14(15)17-13(10)11/h4-6H,1-3H3 |
InChI-Schlüssel |
BQDWBWGFNVYGCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(O1)C=CC3=C2OC(=O)C(=C3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


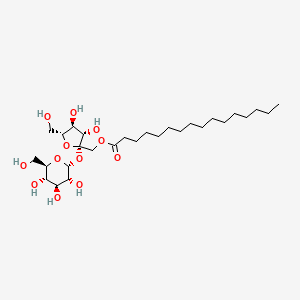
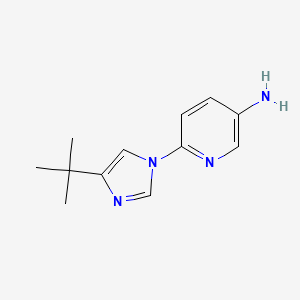
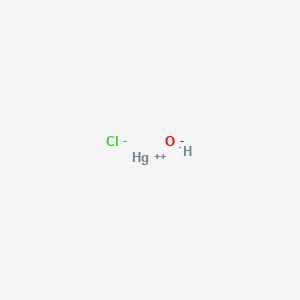
![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)
